molecular formula C21H29N3O2 B6458338 3-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549003-37-2

3-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B6458338
CAS No.: 2549003-37-2
M. Wt: 355.5 g/mol
InChI Key: GXZSCBISLJTNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one (CAS: 2548996-88-7) is a synthetic quinazolin-4-one derivative with the molecular formula C₂₂H₂₅N₅O₂ and a molecular weight of 391.47 g/mol . Quinazolin-4-ones are a privileged scaffold in medicinal chemistry due to their broad pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties . This compound features a 3,4-dihydroquinazolin-4-one core substituted with a 7-methoxy group and a piperidin-4-ylmethyl moiety modified by a cyclopentylmethyl side chain. Such structural features are hypothesized to enhance target binding and pharmacokinetic properties, particularly in oncology applications, as quinazolin-4-ones are known to inhibit kinesin spindle protein (KSP) and disrupt mitosis .

Properties

IUPAC Name

3-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-26-18-6-7-19-20(12-18)22-15-24(21(19)25)14-17-8-10-23(11-9-17)13-16-4-2-3-5-16/h6-7,12,15-17H,2-5,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZSCBISLJTNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Pharmacological Relevance

The pharmacological profile of quinazolin-4-one derivatives is highly dependent on substituents at positions 3 and 7 of the core. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Quinazolin-4-one Derivatives
Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity Reference
Target Compound 3,4-dihydroquinazolin-4-one 7-methoxy; piperidin-4-ylmethyl (cyclopentylmethyl-modified) C₂₂H₂₅N₅O₂ 391.47 Antitumor (inferred)
Auranomide A (1) Quinazolin-4-one Marine-derived fungal substituents Not specified Not specified Antitumor (KSP inhibition)
3-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one 3,4-dihydroquinazolin-4-one 7-methoxy; piperidin-4-ylmethyl (thiadiazol-modified) C₂₀H₂₃N₅O₂S 397.49 Not reported
3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one 3,4-dihydroquinazolin-4-one 2-methyl; 3-(2-ethylphenyl) C₁₇H₁₇N₂O 265.33 Not reported
Patent Derivative (EP 2023/39) Pyrido[1,2-a]pyrimidin-4-one 4-(dimethylamino)methyl-piperidine C₂₄H₂₈N₆O₃ 448.52 BRAF-associated tumor inhibition
Key Observations:

Substituent Impact on Activity: The target compound’s cyclopentylmethyl-piperidine side chain distinguishes it from analogues like Auranomide A, which lacks synthetic modifications but shares the quinazolin-4-one core. The cyclopentyl group may enhance lipophilicity and blood-brain barrier penetration compared to smaller substituents (e.g., methyl or ethyl groups) .

Core Heterocycle Variations: Patent derivatives (e.g., pyrido[1,2-a]pyrimidin-4-ones) replace the quinazolinone core with a pyrido-pyrimidinone system, which may shift target specificity. For example, BRAF kinase inhibition is reported for these derivatives, whereas quinazolin-4-ones typically target KSP .

Methoxy Group Role: The 7-methoxy group in the target compound is conserved in some analogues (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.